molecular formula C15H16ClNO2 B1347499 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one CAS No. 64375-68-4

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one

Cat. No.: B1347499
CAS No.: 64375-68-4
M. Wt: 277.74 g/mol
InChI Key: WFVYBTVDLFICII-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one is a quinoline-derived organic compound characterized by a bicyclic aromatic quinoline core substituted with chloro, methoxy, and methyl groups at positions 4, 6, and 2, respectively. The butan-2-one moiety is attached to the quinoline ring at position 2. Quinoline derivatives are widely studied for their pharmacological and agrochemical applications, with substitutions on the aromatic ring critically influencing bioactivity .

Properties

IUPAC Name

4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-9(18)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)16/h5,7-8H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVYBTVDLFICII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355899
Record name 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64375-68-4
Record name 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quinoline and phenyl butan-2-one derivatives, focusing on substituent effects, applications, and biological relevance.

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents on Quinoline/Phenyl Ring Molecular Weight (g/mol) Key Applications
4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one 4-Cl, 6-OCH₃, 2-CH₃ ~305.8* Antimicrobial, agrochemical R&D
4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one 4-Cl, 2-CH₃, 8-CH₃ ~293.8 Not specified (research use)
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one 4-Cl, 2-CH₃, 6-CH₃ ~293.8 Antimicrobial formulations
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one 6-Br, 4-Cl, 2-CH₃ ~348.6 Pharmaceutical intermediates
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one 3-OCH₂CH₃, 4-OH (phenyl ring) ~208.3 Cosmetic antimicrobial agents
4-(4-Hydroxyphenyl)butan-2-one (raspberry ketone) 4-OH (phenyl ring) ~164.2 Fragrance, flavoring agent

Key Findings:

Substituent Effects on Bioactivity: Chlorine at position 4 enhances lipophilicity and antimicrobial potency across quinoline derivatives . Bromine in the 6-position (compound ) increases molecular weight and steric bulk, which may reduce solubility but enhance binding affinity in enzyme inhibition assays.

Applications: Quinoline derivatives with chloro and methyl groups (e.g., compounds ) are prioritized in antimicrobial research, while methoxy-containing variants (target compound) may offer niche advantages in agrochemicals due to altered degradation profiles. Phenyl-based butan-2-ones (e.g., raspberry ketone ) lack the quinoline core and are restricted to non-pharmaceutical uses like fragrances.

Safety and Regulation: The IFRA restricts 4-(4-hydroxyphenyl)butan-2-one in cosmetics due to sensitization risks , whereas quinoline derivatives require tailored toxicological assessments.

Biological Activity

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one, also known by its CAS number 64375-68-4, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C15H16ClNO2
  • Molar Mass : 277.75 g/mol
  • Structural Characteristics : The compound features a quinoline moiety, which is often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with quinoline structures exhibit significant antimicrobial properties. A study evaluating various derivatives of quinoline reported that this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a potential role as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, the compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against traditional antibiotics. The results indicated that this compound inhibited bacterial growth more effectively than ampicillin and tetracycline in certain strains, suggesting its potential application in treating resistant infections .

Study 2: Anticancer Activity

In a recent publication, researchers investigated the anticancer effects of the compound on human cancer cell lines. The study concluded that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates, highlighting its promise as a novel anticancer agent .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus< 8 µg/mL
AntimicrobialEscherichia coli< 16 µg/mL
AnticancerHeLa15 µM
AnticancerMCF720 µM
AnticancerA54925 µM

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